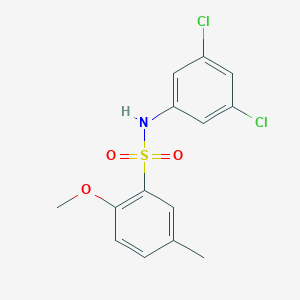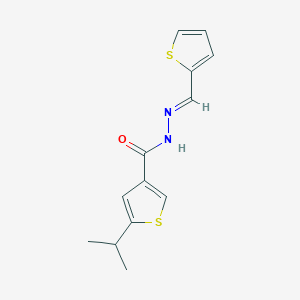
5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide, also known as ITPP, is a synthetic compound that has gained attention in recent years due to its potential benefits in the field of medicine. This compound has been shown to enhance oxygen delivery to tissues, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide works by binding to hemoglobin, the protein in red blood cells that carries oxygen. When 5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide binds to hemoglobin, it causes a conformational change in the protein, which allows it to release oxygen more easily. This results in enhanced oxygen delivery to tissues, which can be beneficial in various medical applications.
Biochemical and Physiological Effects:
5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide has been shown to have various biochemical and physiological effects. In addition to enhancing oxygen delivery, 5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide has been shown to increase the production of red blood cells and improve exercise performance in animals. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide in lab experiments is its ability to enhance oxygen delivery to tissues, which can be useful in studying various diseases. However, one limitation is that 5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide is a synthetic compound and may not accurately mimic the effects of natural compounds in the body.
Direcciones Futuras
There are several future directions for research on 5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide. One area of interest is in the treatment of various types of cancer, where 5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide could potentially enhance the effectiveness of radiation therapy. Another area of interest is in the treatment of sickle cell anemia, where 5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide could potentially alleviate symptoms of the disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide and its potential use in other medical applications.
Métodos De Síntesis
5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide can be synthesized via a multi-step process involving the reaction of various reagents. The starting material is 2-thienylmethylamine, which is reacted with isopropyl bromide to form 2-isopropylthiophene. Next, 2-isopropylthiophene is reacted with thionyl chloride to form 2-isopropylthiophene-3-carbonyl chloride. The final step involves the reaction of 2-isopropylthiophene-3-carbonyl chloride with thiosemicarbazide to form 5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide.
Aplicaciones Científicas De Investigación
5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide has been studied for its potential use in various medical applications. One such application is in the treatment of cancer. Studies have shown that 5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide can enhance oxygen delivery to tumors, making them more sensitive to radiation therapy. 5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide has also been studied for its potential use in the treatment of sickle cell anemia, a genetic disorder that affects the shape of red blood cells. 5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide has been shown to increase the oxygen-carrying capacity of red blood cells, which could potentially alleviate symptoms of the disease.
Propiedades
IUPAC Name |
5-propan-2-yl-N-[(E)-thiophen-2-ylmethylideneamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c1-9(2)12-6-10(8-18-12)13(16)15-14-7-11-4-3-5-17-11/h3-9H,1-2H3,(H,15,16)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGALJDEYANXFM-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CS1)C(=O)NN=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=CS1)C(=O)N/N=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(aminosulfonyl)phenyl]-3,4-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B5869543.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5869549.png)
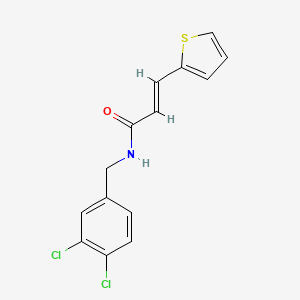
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-ethyl-3-thiophenecarbohydrazide](/img/structure/B5869562.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B5869569.png)
![2-(3,4-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5869573.png)
![N-{3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl}acetamide](/img/structure/B5869580.png)

![5'-chloro-1'-(3-methylbutyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5869597.png)
![3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5869608.png)
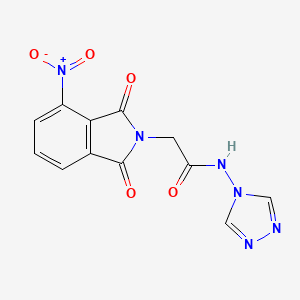
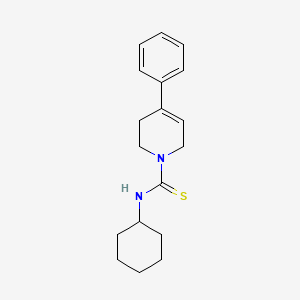
![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B5869646.png)
